![molecular formula C17H13BrO B1377052 4-Bromo-2-(naphthalen-1-ylmethyl)phenol CAS No. 746645-71-6](/img/structure/B1377052.png)
4-Bromo-2-(naphthalen-1-ylmethyl)phenol
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Description
4-Bromo-2-(naphthalen-1-ylmethyl)phenol is a chemical compound with the molecular formula C17H13BrO . It has a molecular weight of 326.195 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol consists of a phenol group attached to a naphthalene group via a methylene bridge, with a bromine atom attached to the phenol ring .Physical And Chemical Properties Analysis
4-Bromo-2-(naphthalen-1-ylmethyl)phenol has a molecular weight of 326.195 . Its molecular formula is C17H13BrO .Scientific Research Applications
Mechanisms of Dioxin Formation
One study explored the mechanisms of dioxin formation from the high-temperature pyrolysis of brominated hydrocarbons, using 2-bromophenol as a model compound. This research is relevant due to the environmental impact of brominated dioxins and provides insight into the formation of hazardous combustion byproducts from materials containing brominated hydrocarbons (Evans & Dellinger, 2003).
Antibacterial Activities of Copper Complexes
Another application involves the synthesis of azido-bridged dinuclear copper complexes with Schiff bases derived from bromo-phenol compounds. These complexes were examined for their antibacterial activities, showcasing the potential of bromo-phenol derivatives in developing antimicrobial agents (Hui, Zhou, & You, 2009).
Interaction with Bovine Serum Albumin (BSA)
Research on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) involved derivatives of naphthalen-ylmethyl)phenol. This study contributes to understanding how these compounds interact with proteins, which is crucial for drug delivery systems and biochemical research (Ghosh, Rathi, & Arora, 2016).
Thermotropic Dendrimers
The synthesis of "willowlike" thermotropic dendrimers using monomers derived from bromo-phenol compounds highlights the material science application of these chemicals. Such research paves the way for advanced materials with specific thermal and optical properties (Percec, Chu, & Kawasumi, 1994).
Transition Metal Complexes
A study on the stability constants of mixed ligand complexes of transition metal ions with bromo-phenol derivatives reveals the compound's utility in coordination chemistry. These findings are vital for the development of metal-organic frameworks (MOFs) and catalysts (Mapari, 2016).
Ether Cleavage Protocol
Research involving the cleavage of ethers using ionic liquid halide nucleophilicity showcases a green chemical method for regenerating phenols from ethers, highlighting an environmentally friendly approach to synthetic chemistry (Boovanahalli, Kim, & Chi, 2004).
properties
IUPAC Name |
4-bromo-2-(naphthalen-1-ylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHCSHKTNBZBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855813 |
Source
|
Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(naphthalen-1-ylmethyl)phenol | |
CAS RN |
746645-71-6 |
Source
|
Record name | 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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